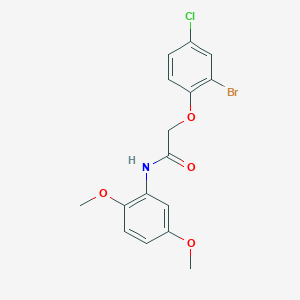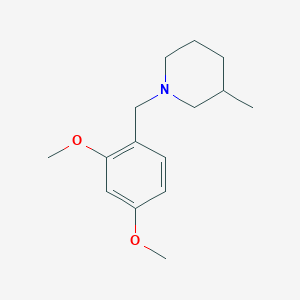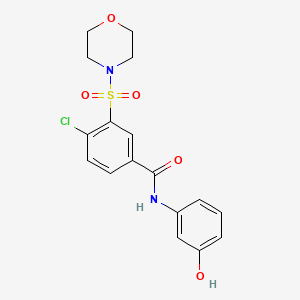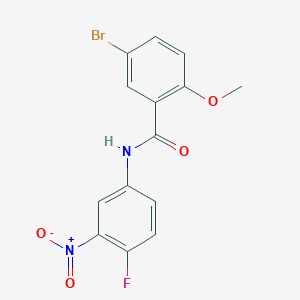
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as BR-16A, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In models of neurodegenerative diseases, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its versatility in scientific research. It has been studied for its potential in a variety of diseases and conditions, making it a valuable tool for researchers. Additionally, the synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a reliable option for scientific experimentation. One limitation of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide is its potential toxicity, which must be carefully monitored in animal models and clinical trials.
Orientations Futures
There are many potential future directions for the use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in scientific research. One area of interest is its potential as a therapeutic agent in cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has shown promise in the treatment of neurodegenerative diseases, and further research is needed to determine its potential as a neuroprotective agent. Finally, the potential use of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide in the treatment of metabolic disorders, such as diabetes, warrants further investigation.
Méthodes De Synthèse
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 2,5-dimethoxyaniline with 2,4-dichlorophenol. This intermediate is then reacted with N-bromoacetamide to produce 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a therapeutic agent in a variety of diseases and conditions, including cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties, as well as anti-inflammatory and antioxidant effects. Additionally, 2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-6-15(22-2)13(8-11)19-16(20)9-23-14-5-3-10(18)7-12(14)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBUBCDJDFDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
![5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6083463.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)